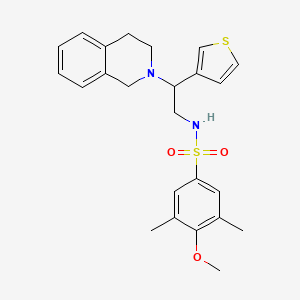

Ethyl 3-(1H-pyrrol-1-YL)-1H-indole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to Ethyl 3-(1H-pyrrol-1-YL)-1H-indole-2-carboxylate often involves cycloaddition reactions and subsequent transformations. For instance, Ethyl-3-(allylamino)-3-phenylacrylate was treated with a palladium catalyst under mild conditions in the presence of molecular oxygen as the terminal oxidant, forming ethyl-4-methyl-2-phenyl-1H-pyrrole-3-carboxylate .Molecular Structure Analysis

The molecular structure of Ethyl 3-(1H-pyrrol-1-YL)-1H-indole-2-carboxylate is represented by the SMILES string O=C(OCC)CCN1C=CC=C1 . This indicates that the compound contains an ester group (O=C(OCC)), a pyrrole ring (N1C=CC=C1), and a two-carbon chain connecting these two functional groups.Aplicaciones Científicas De Investigación

Synthesis Applications

Ethyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate and its derivatives have been utilized in various synthetic applications. For instance, a series of substituted ethyl compounds were prepared through one-pot reactions, demonstrating their potential in the facile synthesis of complex molecular structures like the bis-indole alkaloid topsentin. However, these derivatives displayed limited anticancer activity, with some moderate activity against specific cancer cell lines (Carbone et al., 2013). Additionally, the compound has been used in novel strategies for indole synthesis, showcasing its versatility in organic synthesis (Tani et al., 1996).

Reactivity and Compound Formation

Ethyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate demonstrates interesting reactivity patterns. For example, it can react with hydrazines to yield regioisomeric pyrazoles under certain conditions, indicating its utility in synthesizing diverse organic compounds (Mikhed’kina et al., 2009). Its use in abnormal Barton–Zard reactions, leading to unique pyrrolo[2,3-b]indole ring systems, further underscores its significance in organic chemistry (Pelkey et al., 1996).

Photophysical Properties

The compound's derivatives have shown interesting photophysical properties, such as reverse solvatochromism, suggesting their potential application in areas like sensor technology and optoelectronic devices (Bozkurt & Doğan, 2018). This versatility in photophysical behavior highlights the potential of ethyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate in developing novel materials for various technological applications.

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The safety data sheet for a similar compound, 3-(1H-Pyrrol-1-yl)propanenitrile, indicates that it is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

Direcciones Futuras

The future directions for research on Ethyl 3-(1H-pyrrol-1-YL)-1H-indole-2-carboxylate and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Given the diverse biological activities of pyrrole-containing compounds , these compounds could be investigated for potential therapeutic uses. Additionally, the development of new synthetic methods could enable the production of a wider range of pyrrole-containing compounds.

Propiedades

IUPAC Name |

ethyl 3-pyrrol-1-yl-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-2-19-15(18)13-14(17-9-5-6-10-17)11-7-3-4-8-12(11)16-13/h3-10,16H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXYIOCYCBVYEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(1H-pyrrol-1-YL)-1H-indole-2-carboxylate | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Chloro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2652785.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2652794.png)

![3-[(3,4-dimethyl-2,6-dinitrophenyl)amino]pentan-2-ol, Mixture of diastereomers](/img/structure/B2652796.png)

![7-tert-butyl-3-methyl-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2652797.png)

![(E)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2652798.png)

![{3-Bromo-2-[2-(diethylamino)ethoxy]phenyl}methanol](/img/structure/B2652806.png)